molecular formula C19H13NO B1581290 Phenylacridone CAS No. 5472-23-1

Phenylacridone

Cat. No. B1581290
CAS RN: 5472-23-1
M. Wt: 271.3 g/mol
InChI Key: GOKIEMZASYETFM-UHFFFAOYSA-N
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Description

Phenylacridone is a high-grade compound characterized by a yellow to yellowish crystalline powder . It is primarily used in the production of OLED materials and synthesis of oxirane derivatives .


Synthesis Analysis

A short synthesis of 1-phenylacridones is described, starting from 4-hydroxy-2-methylquinoline by condensing it with respective aldehydes followed by oxidative photolytic cyclization .


Chemical Reactions Analysis

While specific chemical reactions involving Phenylacridone are not available, chemical reaction analysis often involves studying the interaction of the compound with other substances and its behavior under different conditions .

Scientific Research Applications

  • DNA Intercalators

    • Acridine/acridone derivatives can act as DNA intercalators . The unique planar ring structure allows these derivatives to insert themselves between the base pairs in the DNA double helix . This property is useful in cancer treatment, as it can disrupt the replication and transcription of cancer cells .
  • Endonuclease Mimics

    • Acridine/acridone derivatives can mimic the action of endonucleases, enzymes that cleave the phosphodiester bonds within a polynucleotide chain . Some acridine derivatives have been found to cleave DNA at specific sites .
  • Ratiometric Selective Ion Sensors

    • Acridine/acridone derivatives can be used as ratiometric selective ion sensors . They can selectively bind to certain ions, causing a change in their fluorescence properties. This property can be used in the detection and quantification of specific ions in a solution .
  • P-glycoprotein Inhibitors

    • Acridine/acridone derivatives can inhibit P-glycoprotein, a protein that pumps foreign substances out of cells . This property is particularly useful in cancer treatment, as it can prevent cancer cells from pumping out anticancer drugs .
  • Enzyme Inhibitors

    • Acridine/acridone derivatives can act as inhibitors of various enzymes . For example, they have been shown to be effective as inhibitors of acetylcholinesterase , an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain . This property makes them potential therapeutic agents for neurodegenerative disorders like Alzheimer’s disease .
  • Reversals of Neurodegenerative Disorders

    • Acridine/acridone derivatives have potential applications in the treatment of neurodegenerative disorders . They have been shown to reverse certain neurodegenerative disorders, although the exact mechanisms are still under investigation .
  • Anti-Inflammatory Agents

    • Acridine/acridone derivatives have shown anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .
  • Antimicrobial Agents

    • Acridine/acridone derivatives have been used as antimicrobial agents . They can inhibit the growth of various bacteria and fungi .
  • Antitubercular Agents

    • Acridine/acridone derivatives have shown activity against Mycobacterium tuberculosis . They can inhibit the growth of this bacterium, which is the causative agent of tuberculosis .
  • Antiparasitic Agents

    • Acridine/acridone derivatives have been used to treat parasitic infections . They can inhibit the growth of various parasites .
  • Antimalarial Agents

    • Acridine/acridone derivatives have shown activity against Plasmodium species, which are the causative agents of malaria . They can inhibit the growth of these parasites .
  • Antiviral Agents

    • Acridine/acridone derivatives have shown activity against various viruses . They can inhibit viral replication .

Future Directions

While specific future directions for Phenylacridone are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

10-phenylacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKIEMZASYETFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203185
Record name 9-Hydro-9-oxo-10-phenylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylacridone

CAS RN

5472-23-1
Record name 9-Hydro-9-oxo-10-phenylacridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005472231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacridone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27927
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Hydro-9-oxo-10-phenylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Phenyl-9(10H)-acridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
AS Oyedele, TH Fatoki, E Dalvie, N Osheroff… - Open Journal of …, 2023 - scirp.org
Cancer is a leading cause of death globally, claiming about 9.6 million lives and approximately 420 million new cases of cancer will be diagnosed in the world by the year 2025. The …
Number of citations: 3 www.scirp.org
SA Krashakov, AI Akimov, GM Rodchenkov… - Journal of Applied …, 1985 - academia.edu
… The materials used in the present work are N-phenylacridone, 3-methoxybenzanthrone, and oxazine 17 of the grade "for quantum electronics," as well as pure or chemically pure …
Number of citations: 1 www.academia.edu
K Nakamura, M Yamauchi… - Journal of The Society of …, 1984 - jstage.jst.go.jp
… (TA) was prepared by sulfurization of N-phenylacridone with POCl3 and Na2S2O3. The synthesized … N-phenylacridone was found to give the same peak in retention time and the same …
Number of citations: 1 www.jstage.jst.go.jp
PA Petyunin, ME Konshin, NG Panferova - Chemistry of Heterocyclic …, 1965 - Springer
… is established that triphenylamine-2-carboxylic acid and the anilide of diphenylamine-2-carboxylic acid, when treated with phosphorus oxychloride, give high yield of 10-phenylacridone …
Number of citations: 3 link.springer.com
DY Jeong, Y You - Chemical Communications, 2022 - pubs.rsc.org
… phenylacridone (0.28) but is one order of magnitude greater than that of DY (0.02). The photoluminescence lifetimes (τ obs s) of 10-phenylacridone … properties of 10-phenylacridone, DY, …
Number of citations: 8 pubs.rsc.org
MJ Plater, L Smart… - Journal of Chemical …, 2019 - journals.sagepub.com
… alcohol could be oxidised by more lead tetraacetate to the final product N-phenylacridone 9. … revealed that the mystery product formed is N-phenylacridone 9. Benzyne 2 reacts by a non-…
Number of citations: 1 journals.sagepub.com
R Liu, G Zhu, G Zhang - RSC advances, 2020 - pubs.rsc.org
… those of the non-substituted N-phenylacridone. The dihedral angles in the triphenylamine … As also found in the crystal packing of N-phenylacridone, 27 this observation can be served …
Number of citations: 16 pubs.rsc.org
K NAKAMURA, N FUJITANI - Journal of Printing Science and …, 1987 - jstage.jst.go.jp
… The decomposed products of ES and TA were identified as oxidized ES and N-phenylacridone (PA) respectivery. The sensitization scheme of azides by both sensitizers was made clear …
Number of citations: 0 www.jstage.jst.go.jp
K NAKAMURA, J BENDIG, D KREYSIG - Journal of Printing Science …, 1988 - jstage.jst.go.jp
… The complex absorption can not be observed in a case between ES and N-phenylacridone(PA) which has almost the same chemical structure as TA except of a difference between …
Number of citations: 0 www.jstage.jst.go.jp
ERH Jones, FG Mann - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
We have therefore selected for study 10-phenylarsacridone (VII), for this ring system, by analogy with that of the markedly inert yellow 10-phenylacridone, appeared to offer a high …
Number of citations: 5 pubs.rsc.org

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